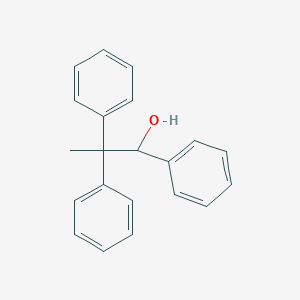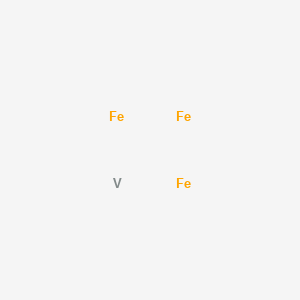
iron;vanadium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron-vanadium compounds are a class of materials that combine the properties of iron and vanadium. Vanadium is a transition metal known for its multiple oxidation states and ability to form various compounds. Iron, another transition metal, is widely used in various industries due to its magnetic properties and abundance. When combined, iron and vanadium create compounds with unique properties that are valuable in multiple scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron-vanadium compounds can be synthesized through various methods, including solid-state reactions, chemical vapor deposition, and sol-gel processes. One common method involves the reduction of vanadium pentoxide (V2O5) with iron powder at high temperatures. This reaction typically occurs in a controlled atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, iron-vanadium compounds are often produced through smelting processes. Vanadium-bearing magnetite ores are reduced in blast furnaces to produce vanadium-rich slag, which is then processed to extract vanadium. The extracted vanadium is combined with iron to form ferrovanadium, an alloy used to enhance the properties of steel.
Analyse Des Réactions Chimiques
Types of Reactions: Iron-vanadium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Vanadium’s multiple oxidation states (+2, +3, +4, +5) allow it to participate in redox reactions, while iron’s oxidation states (+2, +3) contribute to its reactivity.
Common Reagents and Conditions:
Oxidation: Vanadium compounds can be oxidized using oxygen or other oxidizing agents like hydrogen peroxide.
Reduction: Vanadium pentoxide can be reduced using hydrogen or carbon monoxide.
Substitution: Vanadium and iron can form complexes with ligands such as ammonia or water, leading to substitution reactions.
Major Products:
Oxidation: Vanadium oxides (e.g., V2O5, VO2)
Reduction: Vanadium metal, ferrovanadium
Substitution: Vanadium complexes (e.g., [V(H2O)6]2+)
Applications De Recherche Scientifique
Iron-vanadium compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including the production of sulfuric acid and the oxidation of hydrocarbons.
Biology: Vanadium compounds are studied for their potential role in biological systems, including their insulin-mimetic properties and effects on enzyme activity.
Medicine: Investigated for their potential therapeutic applications, such as antidiabetic agents and anticancer drugs.
Industry: Used in the production of high-strength steel alloys, which are essential in construction, automotive, and aerospace industries.
Mécanisme D'action
Iron-vanadium compounds can be compared with other transition metal compounds, such as iron-molybdenum and iron-titanium compounds. While all these compounds exhibit catalytic properties, iron-vanadium compounds are unique due to vanadium’s multiple oxidation states and its ability to form stable complexes with various ligands. This versatility makes iron-vanadium compounds particularly valuable in applications requiring redox reactions and high-strength materials.
Comparaison Avec Des Composés Similaires
- Iron-molybdenum compounds
- Iron-titanium compounds
- Vanadium-titanium compounds
Propriétés
Numéro CAS |
12063-43-3 |
|---|---|
Formule moléculaire |
Fe3V |
Poids moléculaire |
218.48 g/mol |
Nom IUPAC |
iron;vanadium |
InChI |
InChI=1S/3Fe.V |
Clé InChI |
PGJFNTRNQSLBAH-UHFFFAOYSA-N |
SMILES canonique |
[V].[Fe].[Fe].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


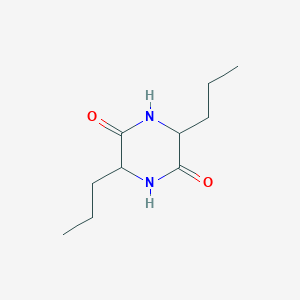
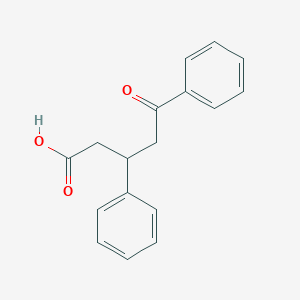
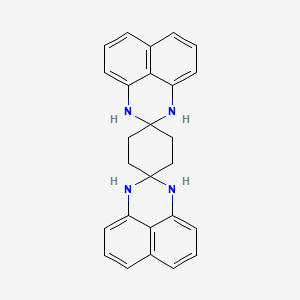
![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
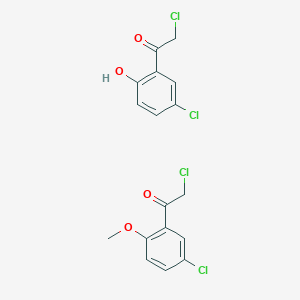

![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)
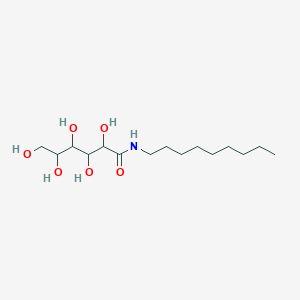
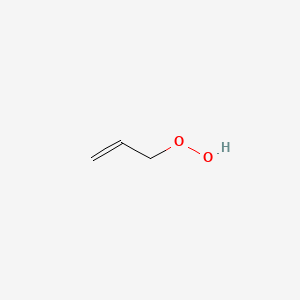

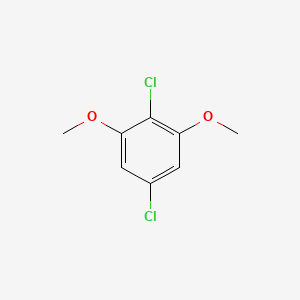

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B14725955.png)
